Sulindac-Acyl-β-D-Glucuronid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

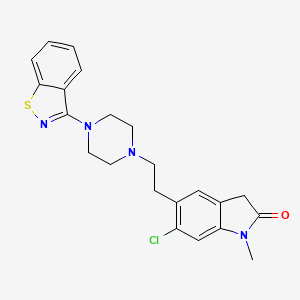

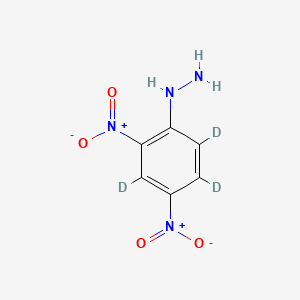

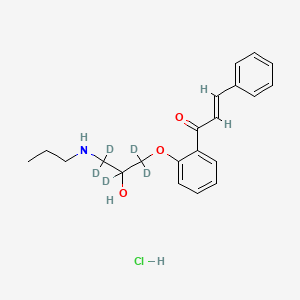

Sulindac Acyl-β-D-Glucuronide is an endogenous metabolite of the non-steroidal anti-inflammatory drug Sulindac . It has a molecular formula of C26H25FO9S and a molecular weight of 532.53 .

Molecular Structure Analysis

The molecular structure of Sulindac Acyl-β-D-Glucuronide is complex and involves various interactions. A study has reported detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides . Differences in reactivity were observed for the individual transacylation steps between the compound series .Physical and Chemical Properties Analysis

Sulindac is a nonsteroidal anti-inflammatory drug with poor water solubility . This study presents a way to increase its dissolution rate while reducing the risk of gastrointestinal side effects .Wissenschaftliche Forschungsanwendungen

Kinetische Modellierung und Struktur-Eigenschafts-Beziehungen

Sulindac-Acyl-β-D-Glucuronid wird in der kinetischen Modellierung der Reaktivität von Acyl-Glucuroniden und Glucosiden verwendet. Dies hilft bei der Entwicklung von Struktur-Eigenschafts-Beziehungen. Die Abbaugeschwindigkeit dieser Metaboliten durch intramolekulare Transacylierung und Hydrolyse wurde mit dem Grad der Protein-Adduktbildung in Verbindung gebracht .

Untersuchung von Toxizitätsmechanismen

Die Bildung von Protein-Addukten in vivo und die nachfolgenden nachgeschalteten Effekte wurden als Mechanismus der Toxizität für xenobiotische Stoffe vorgeschlagen, die Carbonsäure enthalten und in der Lage sind, Acyl-Glucuronide zu bilden .

Vergleichende Analyse mit Acyl-Glucosiden

This compound wird in vergleichenden Studien mit Acyl-Glucosiden verwendet. Diese Studien tragen zum Verständnis der Unterschiede in der Reaktivität bei, die zwischen den beiden Verbindungsserien beobachtet werden .

Anwendungen in der Wirkstoffforschung

Die mit this compound entwickelten Modelle könnten in der Wirkstoffforschung Anwendung finden, um das Verhalten von Acyl-Glucuronid- und Glucosid-Metaboliten vorherzusagen .

Untersuchung der Bildung kovalenter Addukte

This compound wird bei der Untersuchung der Bildung kovalenter Addukte von nichtsteroidalen Antirheumatika (NSAR) mit UDP-Glucuronosyltransferase verwendet. Dies hilft beim Verständnis der Dysfunktion von Zielproteinen .

Quantitative Analyse der Bildung kovalenter Addukte

This compound wird bei der quantitativen Analyse der Bildung kovalenter Addukte von NSAR mit UDP-Glucuronosyltransferase verwendet. Dies hilft beim Verständnis der Stereoselektivität, die bei der kovalenten Bindung an UGT beobachtet wird .

Wirkmechanismus

Target of Action

Sulindac Acyl-β-D-Glucuronide is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac . Its primary targets are proteins in the body, specifically those that interact with carboxylic acid-containing drugs .

Mode of Action

Sulindac Acyl-β-D-Glucuronide interacts with its protein targets through a process known as intramolecular transacylation and hydrolysis . This process involves the transfer of an acyl group from the glucuronide to the protein, resulting in the formation of protein adducts . The charged carboxylate ion and neutral hydroxyl group in the glucuronide conjugate are responsible for these interactions .

Biochemical Pathways

The formation of Sulindac Acyl-β-D-Glucuronide involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . This process is part of the glucuronidation pathway, which is a major phase II metabolic pathway in the body.

Pharmacokinetics

It is known that acyl glucuronides, in general, are predominantly cleared through renal excretion . The molecular weight of Sulindac Acyl-β-D-Glucuronide is 532.53 , which suggests that it may be subject to renal clearance.

Result of Action

The formation of protein adducts by Sulindac Acyl-β-D-Glucuronide has been associated with the toxicity of several carboxylic acid-containing drugs .

Action Environment

The action of Sulindac Acyl-β-D-Glucuronide can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of intramolecular transacylation and hydrolysis . Additionally, the presence of other substances in the body that can interact with Sulindac Acyl-β-D-Glucuronide may also influence its action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

The reactivity of the acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively on account of their potential hepatotoxicity . Detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behavior .

Biochemische Analyse

Biochemical Properties

Sulindac Acyl-β-D-Glucuronide is involved in various biochemical reactions. It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The rate of its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

Cellular Effects

The cellular effects of Sulindac Acyl-β-D-Glucuronide are complex and multifaceted. It has been implicated in the toxicity of several carboxylic acid-containing drugs . The formation of protein adducts in vivo – and subsequent downstream effects – has been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .

Molecular Mechanism

At the molecular level, Sulindac Acyl-β-D-Glucuronide exerts its effects through various mechanisms. It undergoes intramolecular transacylation and hydrolysis reactions . Differences in reactivity were observed for the individual transacylation steps between the compound series . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulindac Acyl-β-D-Glucuronide change over time. The compound is known to be unstable under physiological conditions

Metabolic Pathways

Sulindac Acyl-β-D-Glucuronide is involved in the glucuronidation metabolic pathway . This pathway involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .

Transport and Distribution

The transport and distribution of Sulindac Acyl-β-D-Glucuronide within cells and tissues involve various transport proteins. Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sulindac Acyl-β-D-Glucuronide involves the acylation of Sulindac with a suitable acylating agent followed by glucuronidation using a glucuronic acid derivative.", "Starting Materials": [ "Sulindac", "Acylating agent", "Glucuronic acid derivative", "Solvents", "Reagents" ], "Reaction": [ "Sulindac is acylated using an acylating agent in the presence of a suitable solvent and reagents to form the acylated Sulindac intermediate.", "The acylated Sulindac intermediate is then reacted with a glucuronic acid derivative in the presence of a suitable solvent and reagents to form Sulindac Acyl-β-D-Glucuronide.", "The product is purified and characterized using various analytical techniques such as NMR, IR, and MS." ] } | |

CAS-Nummer |

60018-36-2 |

Molekularformel |

C26H25FO9S |

Molekulargewicht |

532.5 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H25FO9S/c1-12-17(9-13-3-6-15(7-4-13)37(2)34)16-8-5-14(27)10-19(16)18(12)11-20(28)35-26-23(31)21(29)22(30)24(36-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+,37?/m0/s1 |

InChI-Schlüssel |

ZGOXLKUBXKIPQX-AEHOTZTESA-N |

Isomerische SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Kanonische SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Synonyme |

(Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetate]β-D-Glucopyranuronic Acid; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

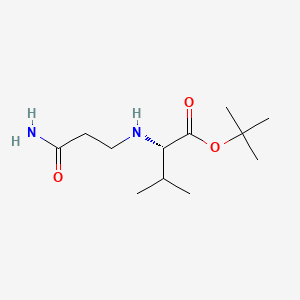

![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)

![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)